molecular formula C19H18N4O2 B2738738 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide CAS No. 1797141-86-6

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide

Cat. No.: B2738738
CAS No.: 1797141-86-6
M. Wt: 334.379
InChI Key: FPHXUOGHDVEJLY-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran moiety linked to a pyrazolo[1,5-a]pyrimidine ring system via a propyl chain. The incorporation of these heterocyclic structures imparts significant biological activity, making it a valuable molecule for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Pyrazolo[1,5-a]pyrimidine Ring: This can be achieved by reacting 2-methylpyrazole with a suitable nitrile or amidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Linking the Two Moieties: The final step involves the coupling of the benzofuran and pyrazolo[1,5-a]pyrimidine units via a propyl chain. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.

    Purification Techniques: Utilizing chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, reduced heterocycles

    Substitution: Functionalized derivatives with varied substituents

Scientific Research Applications

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anti-cancer or anti-inflammatory agent.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include:

    Enzymes: The compound may inhibit or activate enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound might interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide can be compared with other similar compounds such as:

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar biological activities.

    Benzofuran Derivatives: Compounds with the benzofuran moiety are known for their diverse pharmacological properties.

    Carboxamide Compounds: These molecules often have significant biological activity due to the presence of the carboxamide functional group.

The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-9-18-21-11-14(12-23(18)22-13)5-4-8-20-19(24)17-10-15-6-2-3-7-16(15)25-17/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHXUOGHDVEJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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